2-Hydroxyestrone 2-Hydroxyestrone 2-hydroxyestrone is a 2-hydroxy steroid that is estrone substituted by a hydroxy group at position 2. It has a role as a human metabolite. It is a 2-hydroxy steroid and a member of catechols. It is functionally related to an estrone.
2-Hydroxyestrone is a natural product found in Homo sapiens with data available.
2-Hydroxyestrone is a metabolite formed during the catabolism of estrone by the liver through the hydroxylation of the carbon at position 2 by cytochrome P450 (CYP) enzymes, including CYP1A1 and 1A2, with potential anticarcinogenic activity. The mechanism of action for the antitumor activity of 2-hydroxyestrone is not known but this metabolic product has minimal estrogenic activity compared to the parent compound and other estrone metabolites. Additionally, O-methylation of this compound produces 2-methoxyestradiol (2-MeOE2), which is a potent inhibitor of both cell proliferation and angiogenesis.
Brand Name: Vulcanchem
CAS No.: 362-06-1
VCID: VC20804216
InChI: InChI=1S/C18H22O3/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-15(19)16(20)9-13(10)11/h8-9,11-12,14,19-20H,2-7H2,1H3/t11-,12+,14-,18-/m0/s1
SMILES: CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)O)O
Molecular Formula: C18H22O3
Molecular Weight: 286.4 g/mol

2-Hydroxyestrone

CAS No.: 362-06-1

Cat. No.: VC20804216

Molecular Formula: C18H22O3

Molecular Weight: 286.4 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxyestrone - 362-06-1

Specification

Description 2-hydroxyestrone is a 2-hydroxy steroid that is estrone substituted by a hydroxy group at position 2. It has a role as a human metabolite. It is a 2-hydroxy steroid and a member of catechols. It is functionally related to an estrone.
2-Hydroxyestrone is a natural product found in Homo sapiens with data available.
2-Hydroxyestrone is a metabolite formed during the catabolism of estrone by the liver through the hydroxylation of the carbon at position 2 by cytochrome P450 (CYP) enzymes, including CYP1A1 and 1A2, with potential anticarcinogenic activity. The mechanism of action for the antitumor activity of 2-hydroxyestrone is not known but this metabolic product has minimal estrogenic activity compared to the parent compound and other estrone metabolites. Additionally, O-methylation of this compound produces 2-methoxyestradiol (2-MeOE2), which is a potent inhibitor of both cell proliferation and angiogenesis.
CAS No. 362-06-1
Molecular Formula C18H22O3
Molecular Weight 286.4 g/mol
IUPAC Name (8R,9S,13S,14S)-2,3-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
Standard InChI InChI=1S/C18H22O3/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-15(19)16(20)9-13(10)11/h8-9,11-12,14,19-20H,2-7H2,1H3/t11-,12+,14-,18-/m0/s1
Standard InChI Key SWINWPBPEKHUOD-JPVZDGGYSA-N
Isomeric SMILES C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=C(C=C34)O)O
SMILES CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)O)O
Canonical SMILES CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator